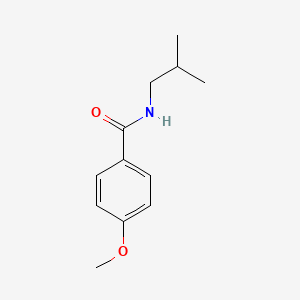

4-methoxy-N-(2-methylpropyl)benzamide

Description

4-Methoxy-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and an isobutyl (2-methylpropyl) group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 215.27 g/mol. The compound is typically synthesized via coupling reactions between 4-methoxybenzoic acid derivatives and 2-methylpropylamine, using reagents like HBTU ().

Properties

IUPAC Name |

4-methoxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)8-13-12(14)10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLWMALMSINSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323460 | |

| Record name | 4-methoxy-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-51-9 | |

| Record name | NSC404055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-methylpropylamine.

Amidation Reaction: The 4-methoxybenzoic acid is reacted with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH) or a carbonyl group (C=O) under specific conditions.

Reduction: The amide group can be reduced to an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(2-methylpropyl)benzamide or 4-formyl-N-(2-methylpropyl)benzamide.

Reduction: Formation of 4-methoxy-N-(2-methylpropyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-methylpropyl)benzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy group and the amide functionality play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-methoxy-N-(2-methylpropyl)benzamide and analogous compounds:

Physicochemical Properties

- Lipophilicity : The methoxy group in this compound enhances lipophilicity (logP ≈ 2.5) compared to the hydroxyl-containing N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (logP ≈ 1.8) .

- Thermal Stability : Thiadiazole derivatives () exhibit higher thermal stability (m.p. >150°C) due to aromatic heterocycles, whereas the parent benzamide melts at ~120°C .

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Biological Activity

4-Methoxy-N-(2-methylpropyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by the presence of a methoxy group and an N-(2-methylpropyl) substituent on the benzamide core. Its molecular formula is CHNO, and it has a molecular weight of approximately 219.28 g/mol. The structural features contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is believed to be mediated through the inhibition of NF-κB signaling pathways.

Case Study: Inhibition of Inflammation in Animal Models

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to various enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Methoxy-N-(2-methylpropyl)benzamide | Lacks the additional methyl group | Moderate antibacterial |

| N-(2-Methylpropyl)-4-hydroxybenzamide | Hydroxyl group increases solubility | Strong anti-inflammatory |

| 4-Methoxy-N-(isopropyl)benzamide | Isopropyl group alters lipophilicity | Weak antimicrobial |

Research Findings and Future Directions

Recent studies continue to explore the potential therapeutic applications of this compound. Investigations are underway regarding its efficacy as an anticancer agent, particularly against various solid tumors. Preliminary results indicate that it may induce apoptosis in cancer cell lines through pathways involving caspases.

Future Research Directions:

- Clinical Trials: Further studies are needed to evaluate safety and efficacy in human subjects.

- Mechanistic Studies: Detailed investigations into its molecular targets will enhance understanding of its pharmacological profile.

- Formulation Development: Exploring different formulations could improve bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.